methyl 2-({4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanoyl}amino)acetate
Description
Methyl 2-({4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanoyl}amino)acetate (hereafter referred to as the "target compound") is a synthetic small molecule characterized by a pyridinone core substituted with a hydroxy group at position 4, a methyl group at position 2, and a butanoyl-amino acetate side chain. The compound’s ester and amide functionalities likely influence its pharmacokinetic properties, including solubility and metabolic stability .
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2-[4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoylamino]acetate |
InChI |
InChI=1S/C13H18N2O5/c1-9-6-10(16)7-12(18)15(9)5-3-4-11(17)14-8-13(19)20-2/h6-7,16H,3-5,8H2,1-2H3,(H,14,17) |
InChI Key |
BCTGVUKYMKZRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NCC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production Methods:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
- It may affect cellular processes, signaling pathways, or metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues with Pyridinone/Pyrimidinone Cores
Asundexian ([14C/3H]-Labeled)
- Structure: Features a pyridinone core substituted with a chloro group (position 5), methoxy (position 5), and a trifluoromethyl-triazole-phenyl moiety. The butanoyl side chain includes a fluorobenzamide group .
- Key Differences :
- The target compound lacks the trifluoromethyl-triazole-phenyl substituent, which in asundexian enhances target binding (e.g., Factor XIa inhibition).
- Asundexian’s radiolabeling (14C and 3H) facilitates pharmacokinetic studies, whereas the target compound’s metabolic stability remains unquantified in the evidence .
- Pharmacological Relevance: Asundexian is a Factor XIa inhibitor with demonstrated anticoagulant activity, suggesting that the target compound’s pyridinone core may share mechanistic similarities but differ in potency due to substituent variations .
Methyl 2-[[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate (CAS RN: 518048-04-9)
- Structure: Pyrimidinone core with a fluorophenylmethyl aminocarbonyl group and a methyl ester side chain .
- Key Differences: The pyrimidinone ring (vs. The fluorophenyl group may enhance lipophilicity and membrane permeability compared to the target compound’s hydroxy group .
Functional Analogues with Ester/Acetate Motifs
4-({(2S)-2-[4-{5-Chloro-2-[4-(Trifluoromethyl)-1H-1,2,3-Triazol-1-Yl]Phenyl}-5-Methoxy-2-Oxopyridin-1(2H)-Yl]Butanoyl}-Amino)-2-Fluorobenzamide Acetone
- Structure: Contains a pyridinone core with a trifluoromethyl-triazole-phenyl group and a fluorobenzamide-acetone side chain .
- Key Differences :
Thieno-Triazolo-Diazepine-Acetate Derivative (Compound 4.24)
- Structure: A complex molecule with a thieno-triazolo-diazepine core and multiple ester/acetate groups .
- Key Differences: The diazepine ring introduces conformational rigidity, contrasting with the flexible butanoyl chain of the target compound.
- Pharmacokinetics : The ester linkages in both compounds may confer similar hydrolysis susceptibility, impacting half-life .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Target/Application |
|---|---|---|---|---|
| Target Compound | Pyridinone | 4-Hydroxy, 2-methyl, butanoyl-amino acetate | Not reported | Protease modulation? |
| Asundexian | Pyridinone | 5-Chloro, trifluoromethyl-triazole-phenyl | Not reported | Factor XIa inhibition |
| CAS RN: 518048-04-9 | Pyrimidinone | 4-Fluorophenylmethyl aminocarbonyl | 420.39 | Enzymatic inhibition? |
| Thieno-Triazolo-Diazepine (4.24) | Thieno-triazolo-diazepine | Multiple esters, chlorophenyl | Not reported | Oncology (kinase target) |
Table 2: Pharmacokinetic Inferences
| Compound Name | Metabolic Stability | Lipophilicity (Predicted) | Half-Life (Inferred) |
|---|---|---|---|
| Target Compound | Moderate (ester hydrolysis risk) | Low (polar hydroxy group) | Short |
| Asundexian | High (trifluoromethyl) | High | Extended |
| CAS RN: 518048-04-9 | High (fluorine) | Moderate | Moderate |
Research Findings and Limitations
- Asundexian : Radiolabeling studies confirm prolonged circulation in preclinical models, attributed to trifluoromethyl and triazole groups . The target compound’s lack of these groups may limit its utility in prolonged therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
